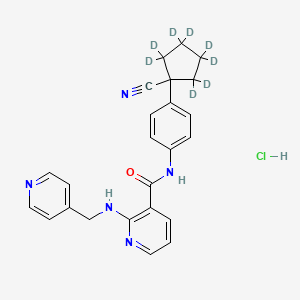
Apatinib-d8 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apatinib-d8 Hydrochloride is a deuterium-labeled derivative of Apatinib Hydrochloride. Apatinib is a highly selective and potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Apatinib due to the presence of deuterium atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib-d8 Hydrochloride involves the incorporation of deuterium atoms into the Apatinib molecule. The general synthetic route includes the following steps:
Deuteration of Cyclopentyl Group: The cyclopentyl group in Apatinib is replaced with a deuterated cyclopentyl group using deuterium gas (D2) under high pressure and temperature conditions.
Formation of Apatinib-d8: The deuterated intermediate is then reacted with 4-(pyridin-4-ylmethyl)pyridin-2-amine to form Apatinib-d8.
Hydrochloride Formation: Finally, Apatinib-d8 is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterium gas are used to deuterate the cyclopentyl group.
Automated Synthesis: Automated reactors are employed to carry out the subsequent reactions under controlled conditions.
Purification and Crystallization: The final product is purified using chromatographic techniques and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Apatinib-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Apatinib-d8 can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: Apatinib-d8 can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: N-oxides of Apatinib-d8.
Reduction: Amine derivatives of Apatinib-d8.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Apatinib-d8 Hydrochloride is extensively used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of Apatinib.
Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.
Cancer Research: Apatinib-d8 is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and angiogenesis.
Drug Development: It serves as a reference standard in the development of new tyrosine kinase inhibitors.
Mechanism of Action
Apatinib-d8 Hydrochloride exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition blocks the VEGFR2-mediated signaling pathways, which are crucial for angiogenesis and tumor growth. The compound also affects other molecular targets such as c-RET, c-KIT, and c-SRC, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Apatinib Hydrochloride: The non-deuterated form of Apatinib-d8 Hydrochloride.
Lenvatinib: Another tyrosine kinase inhibitor targeting VEGFR2.
Sorafenib: A multi-kinase inhibitor with anti-angiogenic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracing in biological systems .
Properties
Molecular Formula |
C24H24ClN5O |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2; |
InChI Key |
YJFMYZMORFXPKW-DBYQDOQESA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




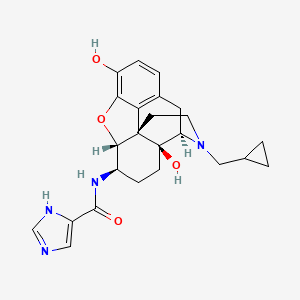

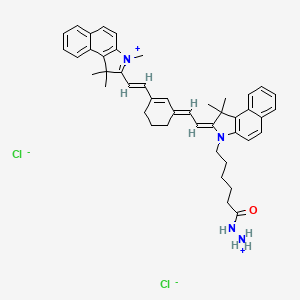


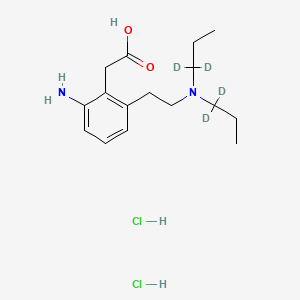


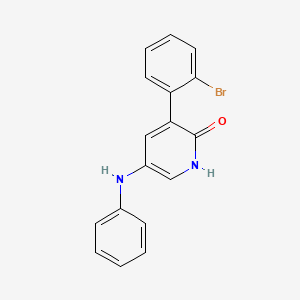


![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
